molecular formula C6H7ClS B8357505 2-Chloro-3,5-dimethylthiophene

2-Chloro-3,5-dimethylthiophene

Cat. No.: B8357505
M. Wt: 146.64 g/mol
InChI Key: BZDMATIFRFKLKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3,5-dimethylthiophene is a halogenated heterocyclic compound featuring a thiophene ring substituted with a chlorine atom at the 2-position and methyl groups at the 3- and 5-positions. Thiophenes are sulfur-containing aromatic systems, and the introduction of substituents like chlorine and methyl groups significantly alters their electronic properties, reactivity, and applications. Chlorine, being an electron-withdrawing group, reduces electron density on the aromatic ring, while methyl groups (electron-donating) enhance it. This interplay makes the compound a versatile intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science .

Properties

Molecular Formula

C6H7ClS

Molecular Weight

146.64 g/mol

IUPAC Name

2-chloro-3,5-dimethylthiophene

InChI

InChI=1S/C6H7ClS/c1-4-3-5(2)8-6(4)7/h3H,1-2H3

InChI Key

BZDMATIFRFKLKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)Cl)C

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Gaps

  • Reactivity Studies: The electron-withdrawing chlorine in this compound impedes electrophilic aromatic substitution but facilitates nucleophilic attacks at the 2-position, a behavior less pronounced in non-halogenated analogs.
  • Toxicity Profile: Unlike chlorophenols (e.g., 3,5-Dichlorophenol), which exhibit significant environmental and health risks , chlorinated thiophenes are less studied in toxicology. Preliminary data suggest lower acute toxicity, but chronic exposure risks remain uncharacterized.

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